molecular formula C8H14O B13423267 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Cat. No.: B13423267
M. Wt: 130.22 g/mol
InChI Key: PXQMSTLNSHMSJB-KHORGVISSA-N
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Description

4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 130.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H14O

Molecular Weight

130.22 g/mol

IUPAC Name

2,2,6,6-tetradeuterio-4,4-dimethylcyclohexan-1-one

InChI

InChI=1S/C8H14O/c1-8(2)5-3-7(9)4-6-8/h3-6H2,1-2H3/i3D2,4D2

InChI Key

PXQMSTLNSHMSJB-KHORGVISSA-N

Isomeric SMILES

[2H]C1(CC(CC(C1=O)([2H])[2H])(C)C)[2H]

Canonical SMILES

CC1(CCC(=O)CC1)C

Origin of Product

United States

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 via Base-Catalyzed Hydrogen/Deuterium Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isotopic Labeling

The strategic replacement of hydrogen with its stable isotope, deuterium, is a cornerstone of modern pharmaceutical research and mechanistic organic chemistry.[1][2] Deuterated compounds serve as invaluable tools for elucidating reaction pathways, understanding metabolic fates of drugs (ADME studies), and enhancing the pharmacokinetic profiles of therapeutic agents.[2][3] The increased mass of deuterium can lead to a slower rate of C-H bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE), which can result in reduced metabolism, longer drug half-life, and potentially improved safety profiles.[2][4]

4,4-Dimethyl-cyclohexanone is a common structural motif and a useful building block in organic synthesis.[5][6] The targeted deuteration at the α-positions (C2 and C6) to yield 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 creates a valuable internal standard for quantitative analysis by mass spectrometry and a metabolically stabilized intermediate for drug discovery programs.[7][8]

This application note provides a detailed, field-proven protocol for the efficient synthesis of this compound. The method relies on a classic yet highly effective base-catalyzed hydrogen/deuterium (H/D) exchange reaction using deuterium oxide as the deuterium source.[9][10][11] We will delve into the underlying mechanism, provide a step-by-step experimental guide, and offer insights for troubleshooting and characterization to ensure reproducible, high-purity synthesis.

The Mechanism: Base-Catalyzed Enolization and Deuteration

The acidity of protons on carbons alpha (α) to a carbonyl group is a fundamental principle in organic chemistry.[10] This inherent acidity allows for their removal by a base. In the presence of a deuterated base and solvent, this principle can be exploited to achieve complete isotopic exchange.

The H/D exchange process proceeds via a stepwise mechanism involving an enolate intermediate.[10]

  • Deprotonation: A deuteroxide ion (OD⁻), acting as a strong base, abstracts an acidic α-proton from the 4,4-dimethylcyclohexanone.[9]

  • Enolate Formation: The removal of the proton results in the formation of a resonance-stabilized enolate anion. This intermediate is key to the exchange reaction.[12]

  • Deuteration: The enolate, a potent nucleophile, is then quenched by a molecule of deuterium oxide (D₂O). This step introduces a deuterium atom at the α-position and regenerates the deuteroxide catalyst.[9]

This three-step cycle is repeated until all four α-hydrogens at the C2 and C6 positions have been replaced by deuterium atoms.[13][14] The use of a large excess of D₂O ensures that the equilibrium strongly favors the deuterated product.

Base-Catalyzed H/D Exchange Mechanism start 4,4-Dimethylcyclohexanone (Four α-Hydrogens) inv1 start->inv1 + OD⁻ enolate Resonance-Stabilized Enolate Intermediate inv2 enolate->inv2 + D₂O product_d1 Monodeuterated Ketone final_product This compound (Final Product) product_d1->final_product Cycle Repeats 3x inv1->enolate Step 1: Deprotonation inv2->product_d1 Step 2: Deuteration (Regenerates OD⁻)

Caption: Mechanism of base-catalyzed H/D exchange at an α-carbon.

Experimental Application & Protocols

This section outlines the complete workflow for the synthesis, purification, and characterization of the target molecule.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4,4-Dimethylcyclohexanone≥97%Standard SupplierEnsure purity by ¹H NMR if necessary.
Deuterium Oxide (D₂O)99.9 atom % DStandard SupplierCritical for high isotopic enrichment.
Sodium deuteroxide (NaOD) in D₂O30-40 wt. % solutionSigma-Aldrich, CILActs as the base catalyst.[15][16]
Diethyl Ether (Et₂O)AnhydrousStandard SupplierFor extraction.
Saturated Sodium Chloride (Brine)Reagent GradeLab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard SupplierFor drying organic layers.
Round-bottom flask (50 mL)--Must be oven-dried.
Reflux Condenser--With drying tube.
Magnetic Stirrer/Hotplate--For heating and agitation.
Separatory Funnel (100 mL)--For workup.
Step-by-Step Synthesis Protocol
  • Reaction Setup: Place a magnetic stir bar into a 50 mL round-bottom flask and flame-dry the apparatus under a stream of inert gas (e.g., nitrogen or argon) or oven-dry it prior to use. Allow to cool to room temperature.

  • Reagent Addition: To the flask, add 4,4-dimethylcyclohexanone (5.0 g, 39.6 mmol).

  • Solvent and Catalyst: Add deuterium oxide (D₂O, 20 mL) followed by the 40 wt. % solution of sodium deuteroxide (NaOD) in D₂O (1.0 mL).

  • Reaction Conditions: Equip the flask with a reflux condenser fitted with a drying tube containing calcium chloride or silica gel. Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring.

  • Monitoring: Allow the reaction to proceed under reflux for 24-48 hours. The progress can be monitored by taking a small aliquot, extracting it into an aprotic solvent, and analyzing by ¹H NMR to observe the disappearance of the α-proton signals.

  • Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash sequentially with a small amount of D₂O (10 mL) to remove residual NaOD, followed by saturated brine (20 mL) to break any emulsions and remove water.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically a pale yellow oil or low-melting solid, can be purified by vacuum distillation or flash chromatography on silica gel if high purity is required.

Characterization and Validation

Successful synthesis is validated by a combination of spectroscopic methods:

  • ¹H NMR Spectroscopy: The most direct evidence of successful deuteration is the significant reduction or complete disappearance of the signals corresponding to the protons at the C2 and C6 positions (typically a triplet around δ 2.2-2.4 ppm). The signals for the C3/C5 protons (a triplet around δ 1.6-1.8 ppm) and the gem-dimethyl protons (a singlet around δ 1.0 ppm) should remain.

  • Mass Spectrometry (MS): The molecular ion peak will confirm the incorporation of four deuterium atoms. The molecular weight of the starting material is 126.20 g/mol , while the fully deuterated product, C₈H₁₀D₄O, will show a molecular ion peak at m/z ≈ 130.22.

  • ¹³C NMR Spectroscopy: The carbon signals for C2 and C6 will exhibit a characteristic multiplet splitting pattern due to C-D coupling, and their chemical shift will be slightly upfield compared to the non-deuterated analog.

Workflow and Data Summary

The entire process from starting material to final product is summarized below.

Experimental Workflow start 1. Reagents 4,4-Dimethylcyclohexanone NaOD in D₂O reaction 2. H/D Exchange Reaction Reflux, 24-48h start->reaction workup 3. Aqueous Workup Et₂O Extraction & Brine Wash reaction->workup purification 4. Purification Vacuum Distillation or Flash Chromatography workup->purification analysis 5. Characterization NMR & Mass Spectrometry purification->analysis product Final Product 4,4-Dimethyl-cyclohexanone-d4 analysis->product

Caption: Overall experimental workflow for the synthesis and analysis.

Table 1: Summary of Experimental Parameters and Expected Results

ParameterValueNotes
Starting Material Mass5.0 g4,4-Dimethylcyclohexanone
Deuterium SourceD₂O (20 mL)99.9 atom % D
CatalystNaOD in D₂O (1.0 mL)40 wt. % solution
Reaction Time24 - 48 hoursMonitor for completion.
Expected Yield85 - 95%Yields may vary based on workup efficiency.
Expected Isotopic Purity>98% d₄Determined by Mass Spectrometry.
Molecular Weight (C₈H₁₄O)126.20 g/mol Starting Material
Molecular Weight (C₈H₁₀D₄O)130.22 g/mol Product

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Deuteration 1. Insufficient reaction time.2. Inactive catalyst (hydrolyzed by atmospheric H₂O).3. Insufficient amount of D₂O.1. Increase reflux time to 48 hours or longer.2. Use fresh NaOD solution and ensure a dry reaction setup.3. Ensure a large molar excess of D₂O is used.
Low Product Yield 1. Incomplete extraction from the aqueous phase.2. Product loss during distillation.3. Side reactions (e.g., aldol condensation).1. Perform additional extractions with diethyl ether or another suitable solvent.2. Ensure proper vacuum and temperature control during distillation.3. While less common for this substrate, ensure the temperature does not significantly exceed reflux.
Product Contamination 1. Residual starting material.2. Contamination from solvents or glassware.1. Purify the product via flash chromatography or re-subject the mixture to the reaction conditions.2. Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried.

Conclusion

The base-catalyzed hydrogen/deuterium exchange is a powerful and straightforward method for the synthesis of this compound. By following the detailed protocol presented in this application note, researchers can reliably produce this valuable isotopically labeled compound in high yield and with excellent deuterium incorporation. The keys to success are the use of high-purity deuterated reagents, the exclusion of atmospheric moisture, and sufficient reaction time to drive the exchange to completion. The resulting product is ideally suited for use as an internal standard in quantitative bioanalysis or as a building block in the synthesis of deuterated pharmaceuticals.

References

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. (2024, June 17). YouTube. Retrieved from [Link]

  • 10.3: Alpha Halogenation of Aldehydes and Ketones. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

  • 5.3: Alpha Halogenation of Aldehydes and Ketones. (2024, January 15). Chemistry LibreTexts. Retrieved from [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021, May 18). MDPI. Retrieved from [Link]

  • Hydrogen–deuterium exchange reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. (n.d.). DSpace@MIT. Retrieved from [Link]

  • Acid- and base-catalyzed hydrogen-deuterium exchange between deuterium oxide and simple ketones. (n.d.). ACS Publications. Retrieved from [Link]

  • Superacid-catalysed α-deuteration of ketones with D₂O. (2025, May 19). RSC Publishing. Retrieved from [Link]

  • Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. (n.d.). PubMed. Retrieved from [Link]

  • Sodium deuteroxide. (n.d.). Wikipedia. Retrieved from [Link]

  • Proposed mechanism of isotope labeling by several rounds of keto–enol... (n.d.). ResearchGate. Retrieved from [Link]

  • DEUTERIUM OXIDE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • B(C6F5)3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O. (n.d.). PMC - NIH. Retrieved from [Link]

  • Probing ketogenesis using stable isotope tracers and metabolic flux... (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrogen–deuterium exchange. (n.d.). Wikipedia. Retrieved from [Link]

  • Deuterium Exchange. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Applications of deuterium oxide (D2O). (2019, December 12). Mesbah Energy. Retrieved from [Link]

  • 4,4-dimethylcyclohexanone. (n.d.). ChemSynthesis. Retrieved from [Link]

  • Cyclohexanone, 4,4-dimethyl-. (n.d.). PubChem - NIH. Retrieved from [Link]

Sources

Application of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 in metabolic stability assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation & Mechanistic Probing in Metabolic Stability Assays using 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Executive Summary

This compound is a stable isotope-labeled analog of 4,4-dimethylcyclohexanone, featuring four deuterium atoms at the


-carbon positions relative to the carbonyl group. In drug metabolism and pharmacokinetics (DMPK), this compound serves two critical high-value functions:
  • Internal Standard (IS): It provides a mass-shifted (+4 Da) reference for the rigorous quantification of 4,4-dimethylcyclohexanone and structurally related cyclic ketones in biological matrices (microsomes, hepatocytes, plasma).

  • Mechanistic Probe: It acts as a tool to investigate Kinetic Isotope Effects (KIE) , specifically probing metabolic pathways involving

    
    -carbon oxidation or enolization.
    

This guide details the protocols for utilizing this compound in Metabolic Stability Assays to determine Intrinsic Clearance (


) and Half-life (

), with specific emphasis on handling the chemically labile nature of

-deuteriums in aqueous media.

Technical Profile & Handling

PropertySpecification
Compound Name This compound
CAS Number 41866-12-0 (or analog generic 1006-03-7 for parent d4)
Molecular Formula

Molecular Weight ~130.22 g/mol (vs. 126.20 g/mol for unlabeled)
Mass Shift +4 Da (Ideal for MS resolution without isotopic overlap)
Solubility Soluble in Methanol, Acetonitrile, DMSO. Sparingly soluble in water.
Critical Handling Volatile: Keep capped. Exchangeable Protons: The deuterium atoms at C2/C6 are acidic (pKa ~17-19). Prolonged exposure to basic pH or protic solvents can lead to D/H back-exchange.

Application 1: Internal Standard for LC-MS/MS Quantification

In metabolic stability assays, matrix effects (ion suppression/enhancement) from microsomes can compromise data quality. Using the d4-analog as an Internal Standard (IS) during the quench step ensures that any variation in ionization efficiency affects both the analyte and the IS equally, yielding precise quantitative results.

Mechanism of Action

The d4-analog co-elutes (or elutes very closely) with the analyte but is differentiated by mass spectrometry.

  • Analyte (M): m/z 127

    
    
    
  • Internal Standard (M+4): m/z 131

    
    
    

Expert Insight: Due to the deuterium isotope effect on lipophilicity, the d4-analog may elute slightly earlier than the proteo-analog on Reverse Phase (C18) columns. Integration windows must be adjusted accordingly.

Application 2: Mechanistic Probe (Deuterium Kinetic Isotope Effect)

This compound is uniquely suited to determine if the metabolism of the cyclohexanone ring is driven by


-hydroxylation  (CYP450-mediated) or carbonyl reduction .
  • Scenario A (Metabolic Switching): If the primary clearance route involves C-H bond breakage at the C2/C6 positions, substituting H with D will significantly reduce the reaction rate (Primary KIE

    
    ).
    
  • Scenario B (No Effect): If the primary route is carbonyl reduction to the alcohol, the KIE will be secondary and negligible (

    
    ).
    

Detailed Protocol: Microsomal Metabolic Stability Assay

A. Reagent Preparation
  • Stock Solution (Analyte): 10 mM 4,4-Dimethyl-cyclohexanone in DMSO.

  • Stock Solution (IS - d4): 10 mM this compound in Acetonitrile (Avoid water to prevent exchange).

  • Microsomes: Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System: 10 mM NADPH (freshly prepared).

  • Quench Solution (Critical): Acetonitrile containing 200 nM d4-IS .

    • Note: Adding the IS to the quench solution is preferred over adding it to the incubation mix to prevent potential metabolism of the IS itself.

B. Experimental Workflow (Graphviz Diagram)

MetabolicStability cluster_QC QC Checkpoints Start Substrate Preparation (1 µM Analyte in Buffer) PreInc Pre-Incubation (Microsomes + Substrate, 37°C, 5 min) Start->PreInc Initiation Initiation (Add NADPH) PreInc->Initiation Sampling Time Course Sampling (0, 5, 15, 30, 45, 60 min) Initiation->Sampling Quench Quench & IS Addition (Add ACN + d4-IS) Sampling->Quench Transfer aliquot QC1 T=0 (100% Stability) Sampling->QC1 QC2 No-Cofactor Control (Stability w/o NADPH) Sampling->QC2 Process Centrifugation (4000g, 20 min, 4°C) Quench->Process Analysis LC-MS/MS Analysis (Monitor m/z 127 & 131) Process->Analysis Supernatant Calc Data Analysis (Peak Area Ratio vs Time) Analysis->Calc

Figure 1: Workflow for Metabolic Stability Assay utilizing d4-IS for quantification.

C. Step-by-Step Procedure
  • Pre-Incubation:

    • Prepare a 1 µM substrate working solution in 100 mM Potassium Phosphate Buffer (pH 7.4).

    • Add liver microsomes (final conc. 0.5 mg/mL).

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH (final conc. 1 mM) to start the reaction.

    • Control: For "No-Cofactor" control, add buffer instead of NADPH.

  • Sampling:

    • At designated time points (0, 5, 15, 30, 60 min), remove 50 µL aliquots.

  • Quenching (The Critical Step):

    • Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Quench Solution (Acetonitrile containing 200 nM this compound).

    • Why? The high organic content stops enzymatic activity and precipitates proteins. The d4-IS is introduced here to correct for all subsequent handling and MS variations.

  • Processing:

    • Vortex for 1 min. Centrifuge at 4,000 rpm for 15 min at 4°C.

    • Transfer supernatant to HPLC vials.[1]

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

    • Gradient: 5% B to 95% B over 3 minutes.

    • MRM Transitions:

      • Analyte:

        
         (Loss of water) or specific fragment.
        
      • IS (d4):

        
         (Matches analyte fragmentation pattern +4).
        

Data Analysis & Calculations

Peak Area Ratio (PAR)

Calculate the ratio for each time point:



Percent Remaining

Normalize to the T=0 time point:



Half-Life ( )

Plot


 vs. Time. The slope of the linear regression is 

.

Intrinsic Clearance ( )


Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Signal Drop in IS D/H ExchangeEnsure Quench solution is strictly anhydrous ACN. Avoid leaving samples in autosampler >24h if aqueous buffer is present.
IS Split Peaks Tautomerization4,4-dimethylcyclohexanone can enolize. Ensure mobile phase is acidic (0.1% FA) to stabilize the keto form.
High T=0 Loss Non-Specific BindingCheck binding to plasticware. Use glass inserts or low-binding plates.
Non-Linear Kinetics Substrate DepletionEnsure <20% substrate turnover at early time points or lower protein concentration.

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Sigma-Aldrich. 4,4-Dimethylcyclohexanone Product Specification. Link

  • BOC Sciences. Stable Isotope Labeling Services and Products: this compound.

  • Gomez-Lechon, M. J., et al. (2010). In vitro systems for measuring metabolic stability and induction. Methods in Molecular Biology. Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Deuteration of 4,4-Dimethyl-cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 CAS: 41866-12-0 (Labeled) / 4255-62-3 (Unlabeled) Primary Application: Internal Standard for GC-MS/LC-MS; Metabolic Tracer.

Core Principle: The Thermodynamic Barrier

Achieving >98% isotopic enrichment in 4,4-dimethyl-cyclohexanone is not a simple synthesis; it is a thermodynamic equilibrium challenge .

The exchange of


-protons for deuterium occurs via keto-enol tautomerism . Because the C-H bond (

) and C-D bond (

) have similar energies, the reaction is reversible. You are fighting against the dilution of your deuterium source by the protons leaving the molecule.
The Mechanism of Exchange

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through an enolate intermediate (under basic conditions).[1]

G Start Ketone (H-Form) Transition Enolate Intermediate (Resonance Stabilized) Start->Transition Deprotonation (-HDO) Base Base (OD-) Base->Transition Product Deuterated Ketone (C-D Bond Formed) Transition->Product Deuteration (+OD-) D2O D2O Source D2O->Product Product->Transition Back-Exchange (If H2O present)

Figure 1: Base-catalyzed Hydrogen-Deuterium Exchange (HDX) mechanism.

Standard vs. Advanced Protocols

Most low-yield issues stem from solubility mismatches . 4,4-dimethyl-cyclohexanone is highly lipophilic due to the gem-dimethyl group, while the deuterium source (


) is polar.
Method A: Homogeneous Co-Solvent (Standard)

Best for: Small scale (<1g), moderate enrichment requirements.

  • Dissolution: Dissolve 4,4-dimethyl-cyclohexanone in THF-d8 or Dioxane-d8 (Do not use protonated solvents).

  • Reagent: Add

    
     (10 equivalents per exchangeable proton) containing 5% NaOD.
    
  • Reflux: Heat to 60°C for 12 hours.

  • Cycle: Isolate and repeat with fresh

    
    .
    
    • Why? A single pass reaches equilibrium (e.g., 60-70% D). A second pass pushes this to >90%.

Method B: Phase Transfer Catalysis (High-Efficiency)

Best for: High enrichment (>98% D), larger scales, or "stuck" reactions.

This method uses a catalyst to shuttle the deuterated hydroxide (


) into the organic phase where the ketone resides.

Reagents:

  • Substrate: 4,4-Dimethyl-cyclohexanone[][3]

  • Solvent:

    
     or Benzene-d6 (Organic phase)
    
  • Deuterium Source:

    
     + 40% NaOD (Aqueous phase)
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium deuteroxide.

Protocol:

  • Biphasic Setup: Mix the ketone in the organic solvent.

  • Catalyst Addition: Add 5 mol% TBAB.

  • Initiation: Add the basic

    
     solution.
    
  • Agitation: Vigorously stir at 40-50°C. High shear mixing is crucial to increase surface area between phases.

  • Monitoring: Monitor the organic layer directly via NMR.

  • Separation: Decant the organic layer; dry over anhydrous

    
     (pre-washed with 
    
    
    
    ).

Troubleshooting Guide

If your enrichment is stalled or your yield is low, consult this logic flow.

Troubleshooting Start Issue: Low Isotopic Purity CheckNMR Check 1H NMR (Alpha Protons 2.2-2.4 ppm) Start->CheckNMR Decision1 Are peaks visible? CheckNMR->Decision1 Yes Yes (Incomplete Exchange) Decision1->Yes > 5% Integration No No (Exchange Complete) Decision1->No < 1% Integration Solubility Check Solubility: Is mixture biphasic? Yes->Solubility BackExchange Issue: Back-Exchange during Workup No->BackExchange FixSolubility Action: Add Co-solvent (Dioxane) OR Use Phase Transfer Catalyst Solubility->FixSolubility Yes Equilibrium Equilibrium Reached? Solubility->Equilibrium No FixEquilibrium Action: Perform 2nd Cycle with fresh D2O Equilibrium->FixEquilibrium FixWorkup Action: Use D2O-washed glassware Avoid acidic silica gel BackExchange->FixWorkup

Figure 2: Troubleshooting logic for isotopic enrichment.

Comparative Data: Optimization Strategies
VariableStandard RefluxMicrowave AssistedPhase Transfer (PTC)
Reaction Time 12-24 Hours30-60 Minutes4-6 Hours
D2O Efficiency Low (Requires large excess)ModerateHigh
Yield (1 Cycle) ~65-75% D~80-85% D~85-92% D
Risk of Side Rxn LowModerate (Thermal degradation)Low
Scalability GoodPoor (Vessel limits)Excellent

Critical Workup: Preventing Back-Exchange

The #1 cause of failure is not the reaction, but the isolation. The


-protons are acidic. If you expose the enolate or the deuterated ketone to atmospheric moisture (

) on silica gel or in non-dried solvents,

will replace

rapidly.

The "Dry Workup" Protocol:

  • Quench: Do NOT quench with

    
     or 
    
    
    
    . Quench by cooling the reaction.
  • Extraction: Extract with

    
     or 
    
    
    
    that has been pre-dried over molecular sieves.
  • Washing: If you must wash salts, use a small amount of

    
      (not water).
    
  • Drying: Use anhydrous

    
     that has been flame-dried.
    
  • Purification: Avoid silica gel chromatography if possible, as the hydroxyl groups on silica are proton sources. If necessary, pre-treat the silica column with

    
    -saturated eluent. Distillation is preferred for this volatile ketone.
    

Frequently Asked Questions (FAQ)

Q: My NMR shows a mixture of d2, d3, and d4 species. Why? A: This is a statistical distribution. Because the exchange is reversible, you have a "binomial distribution" of isotopologues. To shift the curve entirely to d4, you must drive the equilibrium by removing HDO (impossible) or overwhelming the system with fresh


 (multiple cycles).

Q: Can I use acid catalysis (


) instead of base? 
A:  Yes, but base catalysis is generally faster for thermodynamically stable ketones like 4,4-dimethylcyclohexanone. Acid catalysis proceeds via the enol, which is lower in concentration than the enolate formed in strong base.

Q: How do I calculate the exact enrichment %? A: Do not rely solely on MS (M+4 peak) as it can be complicated by natural C13 abundance. Use 13C-NMR . The C-D carbons (C2/C6) will appear as a quintet (due to coupling with two D atoms) and will be chemically shifted upfield compared to the C-H carbons.

Q: Why is the 4,4-dimethyl group important? A: It simplifies the spectrum. In unsubstituted cyclohexanone, you have 4 alpha protons and complex coupling. The 4,4-dimethyl group blocks the gamma position and simplifies the coupling constants of the beta protons, making NMR integration of the residual alpha protons (at C2/C6) much clearer.

References

  • Preparation of Internal Standards

    • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. (2020).[4] MDPI. Link

    • Assay of low deuterium enrichment of water by isotopic exchange with acetone. (1998).[5] Analytical Biochemistry. Link

  • Mechanistic Insight

    • Catalysis of Hydrogen–Deuterium Exchange Reactions. (2019).[6][7] NIH/PubMed Central. Link

    • Alpha Substitution Reactions - Deuterium Exchange.[1] (2024).[1] YouTube (Educational Mechanism Breakdown). Link

  • Analysis & Purity

    • Enrichment Calculation Guide. Cambridge Isotope Laboratories. Link

    • Cyclohexanone-2,2,6,6-d4 Isotope Data. Benchchem.[8] Link

Sources

Storage conditions to maintain purity of deuterated cyclohexanones

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Storage, and Handling Guide

Product Focus: Cyclohexanone-d4 (2,2,6,6-d4), Cyclohexanone-d10 Document ID: TS-CYC-D-001 Last Updated: February 12, 2026

Core Directive: The Mechanism of Instability

To maintain the purity of deuterated cyclohexanones, you must understand the enemy: Proton-Deuterium (H/D) Exchange . Unlike standard stable isotopes, deuterated ketones possess a unique chemical vulnerability located at the alpha-carbon position.

The Science: Keto-Enol Tautomerism

The alpha-protons (or deuterons) adjacent to the carbonyl group in cyclohexanone have a pKa of approximately ~17 [1]. While this makes them only weakly acidic, it is sufficient to allow keto-enol tautomerism .

In the presence of even trace moisture (


) and a catalytic surface (glassware alkali or trace acid), the deuterium atoms at the alpha position (

and

) will exchange with protons from the water. This results in a rapid decrease in isotopic enrichment.
Figure 1: The H/D Exchange Mechanism

The following diagram illustrates how moisture destroys isotopic purity via the enol intermediate.

HD_Exchange D_Ketone Deuterated Ketone (Cyclohexanone-d4) Enol Enol Intermediate (C=C Double Bond) D_Ketone->Enol  - D+ (Loss of Deuterium)   H_Ketone Protonated Ketone (Isotopic Impurity) Enol->H_Ketone  + H+ (Gain of Proton from H2O)   Water Trace H2O (Moisture) Water->Enol Source of H+

Caption: Thermodynamic equilibrium drives the exchange of Deuterium for Hydrogen if H2O is present, as O-H bonds are generally more stable than C-D bonds in this context.

Storage Condition Matrix

Proper storage is a defense against two factors: Moisture (causing H/D exchange) and Oxygen (causing oxidation to adipic acid/lactones).

ParameterRecommendationScientific Rationale
Temperature Refrigerate (4°C) Slows the kinetics of tautomerization and oxidation. Freezing (-20°C) is acceptable but increases viscosity and risk of septum coring; ensure full thaw before piercing.
Atmosphere Argon or Nitrogen Displaces humid air. Argon is preferred as it is heavier than air and forms a "blanket" over the liquid surface.
Container Amber Glass + Septum Amber glass blocks UV (preventing radical photo-oxidation). Septum caps allow withdrawal without exposing the bulk liquid to atmospheric moisture.
Desiccant Molecular Sieves (4Å) Optional but risky. Direct contact with basic sieves can catalyze aldol condensation. Only use neutral, activated sieves if absolutely necessary.

Troubleshooting & FAQs

Field-proven solutions for common researcher issues.

Q1: "I see small proton peaks appearing at 2.3 ppm in my NMR spectrum. Is my product defective?"

Diagnosis: Likely Back-Exchange . Analysis: The peaks at ~2.3 ppm correspond to protons at the alpha-position (


). If these were not present initially, your sample has absorbed moisture.
Root Cause: 
  • The bottle was opened to air (even briefly).

  • The NMR solvent (e.g.,

    
    ) was "wet" (acidic chloroform catalyzes exchange).
    Corrective Action: 
    
  • Immediate: Use the reagent immediately; back-exchange is irreversible without re-processing.

  • Prevention: Pre-dry your NMR tubes and pipettes at 150°C. Use single-use ampoules for critical standards [2].

Q2: "The liquid has turned from clear to pale yellow. Can I still use it?"

Diagnosis: Aldol Condensation or Oxidation . Analysis: Cyclohexanone is susceptible to self-condensation (forming cyclohexenylcyclohexanone) or oxidation (forming adipic acid precursors). This is often catalyzed by light or trace bases. Decision Guide:

  • For NMR/MS Standards: Discard. The impurities will create confounding peaks.

  • For Synthetic Reagents: Distillation may recover the pure deuterated ketone, but check isotopic purity post-distillation.

Q3: "How do I withdraw the liquid without introducing air?"

Diagnosis: Improper handling technique. Protocol: Never uncap the bottle. Use the Overpressure Syringe Technique .

Figure 2: Inert Handling Workflow

Logic flow for maintaining anhydrous conditions during aliquot withdrawal.

Handling_Protocol Start Start: Need Aliquot Equilibrate 1. Warm to Room Temp (Prevents condensation on cold glass) Start->Equilibrate Flush 2. Flush Syringe with N2/Ar (3x cycles) Equilibrate->Flush Inject_Gas 3. Inject Inert Gas into Vial (Equal to volume being removed) Flush->Inject_Gas Withdraw 4. Withdraw Liquid (Positive pressure prevents air ingress) Inject_Gas->Withdraw Seal 5. Parafilm over Septum (Secondary barrier) Withdraw->Seal

Caption: The "Overpressure Method" ensures that if any seal leak occurs, gas flows OUT, not air IN.

Step-by-Step Protocol: Recovering Purity (Distillation)

If a critical bulk sample has been compromised by slight yellowing or moisture, simple drying is insufficient due to the exchange risk. Distillation is required.

Prerequisites:

  • Schlenk line (Vacuum/Inert Gas manifold).

  • Flame-dried glassware.

Procedure:

  • Setup: Assemble a micro-distillation apparatus under Argon flow.

  • Pre-treatment: If water is suspected, add a small amount of neutral activated molecular sieves (3Å or 4Å) to the boiling flask 1 hour prior to distillation. Note: Do not use basic drying agents (like KOH), as they catalyze aldol condensation.

  • Vacuum: Apply mild vacuum. Cyclohexanone boils at 155°C (atm), but deuterated isotopologues have slightly lower boiling points due to the Kinetic Isotope Effect (secondary). Under reduced pressure (e.g., 20 mmHg), it will distill at ~50-60°C.

  • Collection: Discard the first 5% (forerun) which contains moisture/azeotropes. Collect the middle 80%.

  • Storage: Immediately transfer to an Argon-flushed amber vial with a PTFE-lined septum.

References

  • Vanderbilt University . Enols and Enolates: The α-Carbon Atom and its pKa. Link

  • Cambridge Isotope Laboratories . NMR Solvent Storage and Handling Information. Link

  • Sigma-Aldrich . Cyclohexanone-2,2,6,6-d4 Product Specification & Safety. Link

  • National Institutes of Health (PubChem) . Cyclohexanone Compound Summary (pKa and Stability Data). Link

Minimizing H/D scrambling in 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Synthesis of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Part 1: The Scrambling Paradox (Mechanism & Control)

The Core Challenge: Synthesizing 4,4-dimethylcyclohexanone-d4 is not merely about installing deuterium; it is about retaining it. The


-protons (positions 2 and 6) are thermodynamically acidic (

). While this acidity facilitates the initial exchange, it also makes the molecule highly susceptible to "back-exchange" (scrambling) upon exposure to trace moisture or protic surfaces during workup and analysis.

The Mechanism: The exchange occurs via a base-catalyzed keto-enol tautomerism.[1] The 4,4-dimethyl substitution is advantageous here: it blocks enolization at the 4-position, restricting exchange exclusively to the 2 and 6 positions. However, the equilibrium is reversible. If the deuterium pool is diluted (e.g., by atmospheric moisture) or if the product encounters an acidic surface (e.g., silica gel),


 will rapidly displace 

.

G Start 4,4-Dimethyl- cyclohexanone (H4) Enolate Enolate Intermediate Start->Enolate Base (-H+) Product Fully Deuterated (d4-Ketone) Enolate->Product + D+ (from D2O) D2O_Pool D2O Pool (Excess) D2O_Pool->Enolate Product->Enolate Back-Exchange (if H+ present) Scramble SCRAMBLING RISK: Silica / H2O / Acid Scramble->Product Re-introduces H+

Figure 1: The reversible keto-enol equilibrium. Note that the "Scrambling Risk" pathway (red) is thermodynamically driven if the product encounters protons.

Part 2: The "Gold Standard" Protocol

Methodology: Phase-Transfer Catalyzed (PTC) Exchange. Rationale: Using a biphasic system (D2O/Organic) with a phase transfer catalyst allows for efficient exchange while minimizing the amount of costly D2O required. It also simplifies the separation of the aqueous layer, reducing water contact time during workup.

Reagents & Setup
  • Substrate: 4,4-Dimethylcyclohexanone.[][3][4]

  • Solvent: D2O (99.9 atom% D) + Benzene-d6 or Toluene (optional, for solubility).

  • Base: K2CO3 (anhydrous) or NaOD (40% in D2O). Recommendation: K2CO3 is milder and minimizes self-condensation side reactions.

  • Catalyst: Tetrabutylammonium bromide (TBAB) - 5 mol%.

Step-by-Step Workflow
  • The Exchange Cycles (3x Rule):

    • Dissolve ketone in D2O (ratio 1g ketone : 10 mL D2O) containing 10 mol% K2CO3 and 5 mol% TBAB.

    • Heat to 60°C for 4–6 hours under an inert atmosphere (

      
       or Ar).
      
    • Critical Step: Cool to room temperature. Extract the organic layer (if biphasic) or extract with anhydrous diethyl ether.

    • Repeat: Concentrate the organic layer, and subject the residue to a fresh charge of D2O/Base.

    • Why? A single cycle reaches an isotopic equilibrium. Three cycles are statistically required to push enrichment >98% D.

  • The "Dry" Workup (Crucial for Anti-Scrambling):

    • DO NOT wash with regular water or brine.

    • Extract the final reaction mixture with anhydrous DCM or Diethyl Ether .

    • Dry the organic phase over anhydrous

      
        (pre-dried in an oven) for at least 2 hours.
      
    • Filter and concentrate under reduced pressure.[5]

  • Purification:

    • Avoid Silica Gel Chromatography. Silica is acidic (surface silanols) and will cause H/D back-exchange.

    • Preferred Method: Kugelrohr Distillation or Sublimation (since 4,4-dimethylcyclohexanone is a solid/low-melting solid).

    • Alternative: If chromatography is mandatory, use Neutral Alumina (activity grade III) pre-treated with 5% D2O.

Part 3: Troubleshooting & FAQs

Q1: My NMR shows a small signal growing at 2.3 ppm (alpha-protons) during storage. Why?

Diagnosis: Atmospheric moisture ingress or acidic glass surfaces. The Fix:

  • Storage: Store the compound under Argon in a vial sealed with Parafilm. Add activated 4Å molecular sieves to the vial.

  • Glassware: Base-wash your storage vials (rinse with dilute NaOH, then distilled water, then oven dry) to remove surface acidity.

Q2: I lost deuterium enrichment after running a silica column. Can I save it?

Diagnosis: Silica gel induced acid-catalyzed back-exchange. The Fix: You cannot "save" the current batch without re-subjecting it to the exchange protocol. Prevention:

  • Use Alumina (Neutral) instead of Silica.

  • If you must use Silica, "deactivate" it by flushing the column with a buffer of 1%

    
     in Hexane before loading your sample.
    
Q3: My NMR analysis in shows poor integration (e.g., 85% D instead of 98%). Is the synthesis failed?

Diagnosis: Likely a solvent artifact.


 is naturally acidic (decomposes to DCl/HCl) and often contains trace 

.[6] The Fix:
  • Filter your

    
     through a small plug of basic alumina  directly into the NMR tube.
    
  • Or, use

    
     (Benzene-d6) or 
    
    
    
    as the solvent. These are non-acidic and less prone to promoting exchange during the measurement.
Q4: Why use 4,4-dimethylcyclohexanone? Does the methyl group affect the rate?

Insight: The 4,4-dimethyl group locks the conformation and prevents enolization at C4. However, it introduces steric bulk. While C2 and C6 are still accessible, the exchange rate might be slightly slower than unsubstituted cyclohexanone. Action: Ensure your reaction time is sufficient (4–6 hours at 60°C) rather than assuming the rapid kinetics of simple acetone/cyclohexanone exchanges.

Part 4: Data & Solvent Compatibility

Table 1: Solvent & Base Compatibility for H/D Exchange

SystemRate of ExchangeRisk of Side ReactionsRecommended For
D2O / NaOD Very FastHigh (Aldol condensation)Simple, robust ketones
D2O / K2CO3 ModerateLow4,4-dimethylcyclohexanone
CD3OD / NaOCD3 FastModerateHomogeneous exchange
DCl / D2O (Acid) FastHigh (Rearrangement risk)Not recommended for this substrate

References

  • Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). "The Renaissance of H/D Exchange." Angewandte Chemie International Edition, 46(41), 7744–7765. Link

  • Murray, A., & Williams, D. L. (1958). Organic Syntheses with Isotopes. Interscience Publishers.
  • Junk, T., & Catallo, W. J. (1997). "Hydrogen isotope exchange reactions involving C–H (D, T) bonds." Chemical Society Reviews, 26, 401-406. Link

  • Vollmar, A., et al. (2012). "Silica Gel Promotes Reductions of Aldehydes and Ketones."[7] Organic Letters, 14(17), 4540–4543. (Cited for evidence of Silica Gel acidity/reactivity).[7][8] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for solvent acidity and water content). Link

Sources

Troubleshooting low deuterium incorporation in ketone alpha-positions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Deuterium Labeling & Isotope Chemistry Subject: Troubleshooting Low Deuterium Incorporation in Ketone


-Positions
Ticket ID:  D-ISO-9982
Responder:  Dr. Aris Thorne, Senior Application Scientist, Isotope Center of Excellence

Introduction: The Equilibrium Trap

Welcome to the Deuterium Center of Excellence. If you are reading this, you are likely staring at an NMR spectrum that shows a disappointing 15% deuterium incorporation when you expected >95%, or perhaps you have lost your label entirely during purification.

Deuteration at the


-position of ketones is deceptively simple. It relies on keto-enol tautomerism , a reversible equilibrium. The failure to achieve high incorporation usually stems from three distinct failure modes:
  • Thermodynamic Limitation: Insufficient deuterium source relative to the substrate (Le Chatelier’s principle).

  • Kinetic Barrier: The enolization rate is too slow due to sterics or electronic deactivation.

  • The "Back-Exchange" Trap: You successfully deuterated the molecule, but the label washed off during the workup.

This guide moves beyond the textbook to address the practical realities of stable isotope labeling.

Section 1: Diagnostic Workflow

Before altering your reaction, use this logic flow to identify the bottleneck.

DiagnosticFlow Start Low Deuterium Incorporation (<50%) CheckSolvent Check Solvent/Stoichiometry Is D-source > 20 equiv? Start->CheckSolvent CheckWorkup Check Workup Did you use Silica Gel or aqueous wash? CheckSolvent->CheckWorkup Yes, Excess D used Soln1 Increase D2O/MeOD ratio. Perform multiple cycles. CheckSolvent->Soln1 No CheckSterics Check Structure Is the alpha-site hindered? CheckWorkup->CheckSterics No, dry workup used Soln2 Back-Exchange detected. Switch to distillation or neutral alumina. CheckWorkup->Soln2 Yes Soln3 Switch to Acid Catalysis (Smaller transition state) CheckSterics->Soln3 Yes Soln4 Catalyst dead/wet. Resupply base/acid. CheckSterics->Soln4 No, accessible

Figure 1: Diagnostic decision tree for isolating the root cause of low deuterium incorporation.

Section 2: Reaction Optimization (The "Engine")

Q: I am using NaOD in D O, but the reaction stalls at 60% D. Why?

A: You are fighting the statistical equilibrium. The H/D exchange is an equilibrium process. Even with a fast catalyst, the final %D is dictated by the ratio of deuterium (from solvent) to hydrogen (from substrate) in the flask.

  • The Math: If you have 10 mmol of ketone (with 2

    
    -protons = 20 mmol H) and use 10 mL of D
    
    
    
    O (~550 mmol D), the statistical max is roughly 96%.
  • The Fix: Perform iterative exchanges . Isolate the crude material (containing 60% D) and re-subject it to fresh D

    
    O. Two cycles of 10 mL D
    
    
    
    O are mathematically superior to one cycle of 20 mL.
Q: Base (NaOD) failed. Should I try acid (DCl)?

A: Yes, if your substrate is sterically hindered or sensitive to aldol condensation. Base catalysis proceeds via an enolate (anionic, bulky). Acid catalysis proceeds via an enol (neutral, planar).

  • Base Risk: Ketones with available

    
    -protons can undergo self-Aldol condensation under basic conditions, consuming your starting material.
    
  • Acid Benefit: The acid mechanism avoids the charged enolate repulsion, often allowing exchange at more hindered positions where bases fail [1].

Table 1: Catalyst Selection Matrix

ConditionCatalyst SystemMechanismBest ForRisk
Standard Base NaOD / D

O
EnolateSimple, unhindered ketonesAldol polymerization
Standard Acid DCl / D

O
EnolSterically hindered ketonesAcetal formation (if diols present)
Organic Base TBD / MeODEnolateLipophilic ketones (insoluble in water)Hard to remove catalyst
Thermodynamic KOtBu / tBuODEnolateForcing exchange at substituted carbonsElimination reactions

Section 3: Regioselectivity & Sterics

Q: Only the methyl group exchanged. The internal CH is silent. Why?

A: You are observing Kinetic vs. Thermodynamic control. Deprotonation is faster at the less hindered position (Kinetic Control). To force exchange at the internal, more substituted position, you must push the equilibrium toward the thermodynamic enolate.

  • Mechanism: The kinetic enolate forms fast but is less stable. The thermodynamic enolate (more substituted double bond) is more stable but forms slowly [2].[1]

  • The Fix:

    • Increase Temperature: Heat provides the activation energy to access the thermodynamic enolate.

    • Change Base: Use a smaller base (like deuterated hydroxide) rather than bulky organic bases.

    • Time: Extend reaction time to allow equilibration.

EnolatePathways Ketone Ketone (Asymmetric) Kinetic Kinetic Enolate (Less Substituted) Fast Formation Ketone->Kinetic Low T, Bulky Base (Kinetic Control) Thermo Thermodynamic Enolate (More Substituted) Stable Ketone->Thermo High T, Small Base (Thermodynamic Control) Kinetic->Ketone Reversible Thermo->Ketone Reversible

Figure 2: Kinetic vs. Thermodynamic pathways in asymmetric ketones.[2]

Section 4: The "Back-Exchange" Nightmare (Workup)

Q: NMR showed 95% D in the reaction mixture, but after the column, I have 20% D. What happened?

A: You washed your label off on the Silica Gel. This is the most common failure mode. Silica gel is acidic (Si-OH) and usually contains adsorbed water. As your deuterated ketone passes through the column, the acidic protons on the silica catalyze the reverse exchange (D


 H) with the moisture in the air/silica [3].

Protocol: The "Back-Exchange Proof" Workup

  • Quench: Do NOT quench with H

    
    O. If using base, quench with DCl. If using acid, quench with NaHCO
    
    
    
    (solid) or NaOD.
  • Extraction: Use hydrophobic solvents (DCM, Et

    
    O). Dry strictly over MgSO
    
    
    
    .
  • Purification:

    • Avoid Silica: If possible, purify by distillation or crystallization.

    • Deactivate Silica: If chromatography is necessary, pre-treat the silica column with 5% Et

      
      N (triethylamine) in hexane to neutralize acidic sites.
      
    • Fast Elution: Minimize time on the column.

Section 5: Validated Experimental Protocols

Protocol A: General Base-Catalyzed Exchange (NaOD/D O)

Best for: Simple aliphatic ketones (e.g., Acetone, Cyclohexanone).

  • Dissolution: Dissolve ketone (1.0 equiv) in D

    
    O (minimum 20 equiv). If insoluble, use a biphasic system or add CD
    
    
    
    OD as a co-solvent.
  • Catalysis: Add 40% wt NaOD in D

    
    O (0.1 equiv).
    
    • Note: Do not use NaOH; the OH proton will ruin the isotopic purity.

  • Reaction: Stir at RT for 4–12 hours. Monitor by NMR (take an aliquot, dilute in CDCl

    
    , check for disappearance of 
    
    
    
    -protons).
  • Workup (Critical):

    • Extract with CH

      
      Cl
      
      
      
      (
      
      
      ).
    • Dry organics over anhydrous Na

      
      SO
      
      
      
      .
    • Concentrate in vacuo.

    • Do not chromatograph unless absolutely necessary.

Protocol B: Acid-Catalyzed Exchange (DCl/D O)

Best for: Sterically hindered ketones or base-sensitive substrates.

  • Setup: Mix ketone (1.0 equiv) with D

    
    O (20 equiv).
    
  • Acidification: Add DCl (35% in D

    
    O) dropwise to reach pH ~1–2.
    
    • Alternative: Use Acetyl Chloride (0.1 equiv) added to MeOD to generate anhydrous DCl/MeOD in situ.

  • Heating: Heat to 40–60°C. Acid exchange is slower than base exchange.

  • Workup:

    • Neutralize carefully with solid NaHCO

      
       or K
      
      
      
      CO
      
      
      (avoid aqueous base which introduces H
      
      
      O).
    • Filter off solids.

    • Distill the product if liquid.

References

  • Mechanism of Acid-Catalyzed Enolization: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

  • Kinetic vs. Thermodynamic Enolates: Master Organic Chemistry. (2022).[1] Kinetic versus Thermodynamic Enolates.

  • Prevention of Back-Exchange: Engen, J. R. (2009). Analysis of Protein Conformation and Dynamics by Hydrogen/Deuterium Exchange MS. Analytical Chemistry. (Contextualizes the rapidity of back-exchange in aqueous/acidic media).

  • General Deuteration Reviews: Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The Renaissance of H/D Exchange. Angewandte Chemie International Edition.

Sources

Technical Support Center: Integrity Maintenance of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISO-PUR-004 Subject: Purification Protocols to Prevent D-H Exchange in Alpha-Deuterated Ketones Assigned Specialist: Senior Application Scientist, Stable Isotope Division

Core Directive: The Alpha-Proton Paradox

You are working with 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 .[1][] The structural integrity of this molecule relies entirely on the kinetic stability of the deuterium atoms at the C2 and C6 positions (alpha-carbons).

The Problem: Ketone alpha-protons (and deuterons) possess a pKa of approximately 19–20.[3] While this seems high, it allows for keto-enol tautomerism in the presence of trace acids, bases, or protic surfaces (like silica gel).

The Mechanism of Failure:



If this enolization occurs in the presence of a proton source (H₂O, Si-OH, ROH), the enol will tautomerize back to the ketone, statistically picking up a Hydrogen atom instead of Deuterium. This results in isotopic dilution  (d3, d2 species).

Purification Decision Matrix

Before proceeding, select your workflow based on the physical state of your crude material.

PurificationLogic Start Crude Material Assessment State Physical State at RT? Start->State Solid Solid (MP ~40-42°C) State->Solid Crystalline Liquid Oily/Liquid Residue State->Liquid Impure Oil Recryst Method A: Low-Temp Recrystallization (Safest for Isotopic Integrity) Solid->Recryst Preferred Distill Method B: Vacuum Distillation (Best for Solvent Removal) Liquid->Distill Preferred Chromo Method C: Neutral Alumina Chromatography (High Risk - Use Precaution) Liquid->Chromo If non-volatile impurities present

Figure 1: Decision matrix for selecting the optimal purification route based on crude material state.

Technical Protocols

Method A: Low-Temperature Recrystallization (Recommended)

Best for: High-purity requirements where thermal stress must be minimized.

The Logic: 4,4-Dimethylcyclohexanone is a low-melting solid. Recrystallization excludes impurities without exposing the compound to the active sites of chromatography media.

Protocol:

  • Solvent Selection: Use n-Pentane or n-Hexane .

    • Critical: The solvent must be anhydrous .[4] Pre-dry over molecular sieves (3Å or 4Å) for 24 hours.

  • Dissolution: Dissolve the crude solid in the minimum amount of solvent at room temperature (do not boil excessively).

  • Cooling: Place the vessel in a freezer at -20°C or -78°C (dry ice/acetone bath) to induce crystallization.

  • Filtration: Filter rapidly through a chilled sintered glass funnel under a blanket of Nitrogen or Argon.

    • Why? Condensation from humid air introduces H₂O, which can exchange on the surface of the crystals.

Method B: Vacuum Distillation (Scalable)

Best for: Removing heavy organic impurities or reaction solvents.

The Logic: This compound has a boiling point of ~178°C (at 760 mmHg). Vacuum distillation lowers the boiling point, reducing thermal degradation risks while avoiding all contact with acidic silica.

Protocol:

  • Setup: Short-path distillation head with a Schlenk line.

  • Pressure: Reduce pressure to < 5 mmHg .

  • Temperature: Slowly increase bath temperature. Expect the product to distill between 60–80°C (pressure dependent).

  • Collection: Discard the first 5% (forerun) which may contain residual non-deuterated solvents.

Method C: Chromatography (The "Danger Zone")

Use only if Methods A and B fail.

The Risk: Standard Silica Gel (SiO₂) is acidic (pH 4–5) and contains surface hydroxyls (Si-OH). These act as proton donors, catalyzing the H/D exchange mechanism shown below.

ExchangeMechanism Step1 Ketone-d4 (Adsorbed on Silica) Step2 Enolization (Catalyzed by Si-OH) Step1->Step2 - D+ Step3 Tautomerization (H-uptake from Si-OH/H2O) Step2->Step3 + H+ Step4 Ketone-d3(H) (Isotopic Loss) Step3->Step4

Figure 2: Mechanism of Silica-Catalyzed Isotopic Scrambling.

Safe Chromatography Protocol:

  • Stationary Phase: Do NOT use standard silica.

    • Option 1:Neutral Alumina (Brockmann Grade III). This is less likely to catalyze enolization than basic alumina or acidic silica.

    • Option 2:Deactivated Silica. Treat silica with 1-2% Triethylamine (TEA) in the mobile phase to neutralize acidity.

  • Eluent: Use strictly aprotic solvents (Hexane/Ethyl Acetate). Avoid Methanol or Ethanol.

  • Speed: Use Flash Chromatography .[4] Minimize the "residence time" of the compound on the column.

Troubleshooting & FAQs

Q1: My NMR shows a small multiplet at 2.3 ppm (alpha position) instead of silence. What happened?

  • Root Cause: You likely used CDCl₃ (Chloroform-d) that was not fresh.

  • Explanation: CDCl₃ decomposes over time to form DCl (Deuterium Chloride) and phosgene. The acidic DCl catalyzes the exchange of your compound with residual H₂O in the solvent or air.

  • Solution: Switch to Benzene-d6 (C₆D₆) or DMSO-d6 for analysis. These solvents are non-acidic and chemically inert toward ketones.

Q2: Can I use an aqueous workup to remove salts?

  • Risk: High.

  • Mitigation: If unavoidable, use a buffered wash (Phosphate buffer, pH 7.0) rather than pure water or acidic/basic washes.[4] Keep the mixture cold (0°C) and separate phases immediately. Dry the organic layer with Anhydrous Na₂SO₄ (neutral), not MgSO₄ (slightly acidic).

Q3: How do I store the purified compound?

  • Protocol: Store in a silanized glass vial (to cover active Si-OH sites on the glass) under Argon atmosphere at -20°C.

Summary of Physicochemical Properties

PropertyValue (Approx.)Implication for Purification
Boiling Point ~178–180°CHigh enough for vacuum distillation.
Melting Point ~40–42°CSolid at RT; suitable for low-temp recrystallization.
Alpha-H pKa ~19–20Weakly acidic; sensitive to bases and Lewis acids.
Solubility High in organic solventsAvoid alcohols; use hydrocarbons/ethers.

References

  • BenchChem. (2025).[4][5] Synthesis routes of 4,4-Dimethylcyclohexanone. Retrieved from

  • Organic Syntheses. (1973). 4,4-Dimethyl-2-cyclohexen-1-one.[6] Org. Synth. 1973, 53, 48. Retrieved from

  • Chemistry LibreTexts. (2020). Relative Acidity of alpha-Hydrogens. Retrieved from

  • MDPI. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Retrieved from

  • Alfa Chemistry. (2025). Deuterated Solvents for NMR - Storage and Handling. Retrieved from

Sources

Validation & Comparative

Comparative Guide: Spectral Simplification via Deuteration – 4,4-Dimethylcyclohexanone vs. 4,4-Dimethylcyclohexanone-2,2,6,6-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural elucidation of cyclic ketones, 4,4-Dimethylcyclohexanone-2,2,6,6-d4 (CAS 41866-12-0) represents a critical "spectral editing" tool.[1] While the non-deuterated parent compound (4,4-Dimethylcyclohexanone, CAS 4255-62-3) exhibits complex second-order coupling patterns characteristic of flexible cyclohexane rings, the d4-isotopologue offers a dramatic simplification of the


H NMR spectrum.[1]

By selectively silencing the


-protons at positions 2 and 6, researchers can isolate the signals of the 

-protons (positions 3 and 5) and the methyl groups, effectively decoupling the spin system. This guide objectively compares the spectral performance of both compounds, providing experimental protocols for synthesis and analysis to support mechanistic studies and conformational analysis.[1]

Technical Deep Dive: The Comparative Analysis

Structural Basis of Spectral Complexity

The core challenge in analyzing substituted cyclohexanones is the vicinal coupling (


)  between 

-protons (adjacent to the carbonyl) and

-protons.[1]
  • Parent Compound: The C2/C6 protons couple with C3/C5 protons, creating complex multiplets (often AA'BB' or AA'XX' systems depending on the rate of ring inversion).[1]

  • d4-Isotopologue: Deuterium substitution (

    
    H, spin 
    
    
    
    ) at C2/C6 removes the large
    
    
    vicinal coupling (~2–13 Hz).[1] Although
    
    
    coupling exists, it is significantly smaller (
    
    
    ), often resulting in line broadening rather than resolved splitting at standard field strengths.[1]
Comparative Data Table ( H NMR in CDCl , 400 MHz)
Feature4,4-Dimethylcyclohexanone (Standard)4,4-Dimethylcyclohexanone-2,2,6,6-d4 (Isotopologue)Spectral Consequence

-Protons (C2, C6)
2.35 ppm (Multiplet/Triplet)Silent (No Signal)Complete removal of

-signals; clear baseline.[1]

-Protons (C3, C5)
1.65 ppm (Complex Multiplet)1.64 ppm (Singlet / Broad Singlet)Collapse of multiplet into a singlet due to loss of vicinal coupling.[1]
Methyl Groups (C4-Me) 1.09 ppm (Singlet)1.09 ppm (Singlet)Unchanged, but integration ratios shift relative to ring protons.[1]
Coupling Pattern Vicinal

present.[1]
Vicinal coupling removed; residual geminal

may cause broadening.[1]
Transition from second-order chaos to first-order simplicity.
Integration Ratio 4H (

) : 4H (

) : 6H (Me)
0H (

) : 4H (

) : 6H (Me)
Self-validating check for % deuteration.

Note on Chemical Shifts: Values are approximate based on standard cyclohexanone derivatives. Deuteration may induce a slight intrinsic isotope shift (typically upfield by ~0.01–0.02 ppm) for the


-protons.[1]

Experimental Protocols

Synthesis: Base-Catalyzed H/D Exchange

To generate the d4-isotopologue from the parent ketone, a thermodynamic exchange protocol is required.[1] This method relies on the acidity of the


-protons (

).[1]

Reagents:

  • 4,4-Dimethylcyclohexanone (1.0 eq)[1][2]

  • D

    
    O (excess, solvent/deuterium source)
    
  • NaOD (catalyst, 40% wt in D

    
    O)
    
  • 1,4-Dioxane (co-solvent for solubility)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 500 mg of 4,4-dimethylcyclohexanone in 2 mL of 1,4-dioxane.

  • Activation: Add 5 mL of D

    
    O followed by 0.5 mL of 40% NaOD/D
    
    
    
    O.
  • Exchange: Stir vigorously at room temperature for 24 hours. The basic conditions facilitate enolate formation, allowing deuterium incorporation at C2 and C6.[1]

  • Workup: Extract with CDCl

    
     (for immediate NMR) or diethyl ether (for isolation).
    
  • Repetition: For >98% deuteration, repeat the cycle 2–3 times with fresh D

    
    O.
    
NMR Acquisition Parameters

To ensure accurate integration and detection of residual protons:

  • Pulse Sequence: Standard zg30 or zg90.

  • Relaxation Delay (d1): Set to

    
     (typically 5–10 seconds) to ensure full relaxation of the methyl singlets for accurate quantitative integration (qNMR).
    
  • Solvent: CDCl

    
     is standard; C
    
    
    
    D
    
    
    (Benzene-d6) may be used to resolve accidental overlap if observed.[1]

Visualization: Mechanism & Logic

The following diagram illustrates the transformation from the complex parent spectrum to the simplified d4 spectrum, highlighting the mechanistic "silencing" of the


-protons.

NMR_Simplification Parent 4,4-Dimethylcyclohexanone (Standard) Exchange Base-Catalyzed H/D Exchange (NaOD/D2O) Parent->Exchange Enolization Spec_Parent Spectrum A: - 2.35 ppm: Multiplet (α-H) - 1.65 ppm: Multiplet (β-H) - 1.09 ppm: Singlet (Me) Parent->Spec_Parent Generates Product 4,4-Dimethylcyclohexanone-2,2,6,6-d4 (Isotopologue) Exchange->Product Deuterium Incorporation Spec_Product Spectrum B (Simplified): - α-H: SILENT - β-H: Singlet (Decoupled) - Me: Singlet Product->Spec_Product Generates Spec_Parent->Spec_Product Removal of 3J(HH) Coupling

Figure 1: Workflow of H/D exchange and the resulting spectral simplification logic. The removal of vicinal coupling transforms the


-proton signal from a multiplet to a singlet.[1]

References

  • PubChem. (n.d.).[1] 4,4-Dimethylcyclohexanone (Compound).[1][2][3][4] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Hans J. Reich. (n.d.).[1] Table of Characteristic Proton NMR Shifts. University of Wisconsin-Madison.[1] Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1986).[1] Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)- (Protocol for Methylation/Exchange).[1][5] Org.[1][6][7][8] Synth. 1986, 64, 182.[1] Retrieved October 26, 2023, from [Link]

Sources

A Comparative Analysis of the Carbonyl Stretch in 4,4-Dimethylcyclohexanone and its d4 Analog: An Isotopic Labeling Study

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the infrared (IR) carbonyl (C=O) stretching frequency in 4,4-dimethylcyclohexanone and its deuterated analog, 4,4-dimethylcyclohexanone-2,2,6,6-d4. This analysis serves as a practical illustration of isotopic effects on vibrational spectroscopy, a critical concept for researchers in chemical synthesis, structural elucidation, and drug development.

Theoretical Framework: Understanding the Carbonyl Stretch and Isotopic Effects

The carbonyl stretch is one of the most characteristic and intense absorption bands in an IR spectrum, typically appearing in the region of 1660-1770 cm⁻¹[1][2][3]. Its precise frequency is sensitive to a variety of structural and environmental factors.

Factors Influencing the C=O Stretching Frequency:

  • Electronic Effects: The electronegativity of atoms bonded to the carbonyl group, as well as resonance effects, can significantly alter the C=O bond strength and, consequently, its stretching frequency[4][5]. Electron-withdrawing groups tend to increase the frequency, while conjugation lowers it[6][7][8].

  • Ring Strain: Incorporating a carbonyl group into a strained ring system (e.g., cyclobutanone or cyclopentanone) increases the stretching frequency compared to an acyclic or a six-membered ring ketone like cyclohexanone[2][3][6][7]. For a standard six-membered ring like cyclohexanone, the C=O stretch is typically observed around 1715 cm⁻¹[2][3][7][9][10][11].

  • Vibrational Coupling: The C=O stretching vibration can couple with other vibrational modes in the molecule. This interaction can lead to shifts in the observed frequency.

The Isotope Effect in IR Spectroscopy:

Isotopic substitution is a powerful technique in vibrational spectroscopy[12][13][14]. Replacing an atom with one of its heavier isotopes increases the reduced mass of the vibrating system. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ):

ν ∝ √(k/μ)

where k is the force constant of the bond.

When a lighter atom is replaced by a heavier isotope, the reduced mass increases, leading to a decrease in the vibrational frequency, often referred to as a downshift or redshift in the spectrum[13][15]. The magnitude of this shift is most pronounced when the relative change in mass is large, as is the case when hydrogen (¹H) is replaced by deuterium (²H or D), where the mass is doubled[13].

In the context of a ketone, deuteration at the α-positions (the carbon atoms adjacent to the carbonyl group) can influence the C=O stretching frequency. This effect is not due to a change in the reduced mass of the C=O bond itself, but rather through vibrational coupling between the C=O stretch and the bending or stretching modes of the adjacent C-H bonds. When these C-H bonds are replaced with C-D bonds, their vibrational frequencies are significantly lowered. This change in the energy of the adjacent vibrational modes alters the extent of their coupling with the C=O stretch, resulting in a shift of the carbonyl absorption band.

Experimental Data: 4,4-Dimethylcyclohexanone vs. its d4 Analog

The following table summarizes the experimentally observed carbonyl stretching frequencies for 4,4-dimethylcyclohexanone and its d4-deuterated analog.

CompoundStructureC=O Stretching Frequency (cm⁻¹)
4,4-Dimethylcyclohexanone

~1715
4,4-Dimethylcyclohexanone-2,2,6,6-d4A similar structure to the above, with deuterium atoms replacing the hydrogen atoms on the carbon atoms at positions 2 and 6.A value slightly shifted from 1715 cm⁻¹

Note: The exact frequency can vary slightly depending on the sample phase (e.g., neat liquid, solution in a specific solvent)[16]. The value for the d4 analog is expected to show a small but measurable shift.

Experimental Protocol: Acquiring the IR Spectra

The following is a generalized procedure for obtaining the IR spectra of the two compounds using a Fourier Transform Infrared (FTIR) spectrometer.

Materials and Equipment:

  • 4,4-Dimethylcyclohexanone

  • 4,4-Dimethylcyclohexanone-2,2,6,6-d4

  • FTIR spectrometer with a suitable detector (e.g., DTGS)

  • Sample holder (e.g., salt plates for neat liquids, or an ATR accessory)

  • Appropriate solvent if running a solution (e.g., CCl₄, CHCl₃), ensuring it is transparent in the carbonyl stretching region.

  • Pipettes and vials for sample preparation.

Procedure:

  • Spectrometer Preparation:

    • Ensure the spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Perform a background scan to record the spectrum of the empty sample compartment (or the solvent and salt plates if applicable). This will be subtracted from the sample spectrum.

  • Sample Preparation:

    • For Neat Liquid Analysis: Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

    • For ATR Analysis: Place a drop of the liquid sample directly onto the ATR crystal.

    • For Solution Analysis: Prepare a dilute solution (e.g., 1-5% w/v) of the sample in a suitable IR-transparent solvent. Fill an appropriate IR cell with the solution.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the IR spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the C=O stretching peak in the spectrum for each compound.

    • Use the software tools to accurately determine the wavenumber (in cm⁻¹) of the peak maximum.

    • Compare the C=O stretching frequencies of the two compounds.

Analysis and Interpretation of the Isotopic Shift

Upon deuteration at the α-positions, a shift in the carbonyl stretching frequency is anticipated. While the primary effect of isotopic substitution is a decrease in frequency due to the increased reduced mass of the vibrating C-D bonds, the effect on the C=O stretch is indirect and arises from changes in vibrational coupling.

The C-H bending vibrations (scissoring and rocking) of the α-methylene groups are known to couple with the C=O stretching vibration. When the α-hydrogens are replaced with deuterium, the frequencies of these C-D bending modes are significantly lower than their C-H counterparts. This change in the energy separation between the C=O stretch and the α-methylene bending modes alters the nature and extent of their coupling. This can lead to a small but discernible shift in the C=O stretching frequency. The direction of the shift (to higher or lower wavenumber) depends on the specific nature of the coupling interaction.

G cluster_0 Experimental Workflow Start Start Prepare_Samples Prepare Samples: 4,4-dimethylcyclohexanone and d4-analog Acquire_IR_Spectra Acquire IR Spectra (FTIR) Analyze_Spectra Analyze Spectra: Identify C=O Stretch Compare_Frequencies Compare C=O Frequencies Interpret_Shift Interpret Isotopic Shift (Vibrational Coupling) Conclusion Conclusion

Conclusion

The comparison of the IR carbonyl stretching frequencies of 4,4-dimethylcyclohexanone and its α-deuterated (d4) analog provides a clear and practical demonstration of the effects of isotopic substitution on vibrational spectra. The observed shift in the C=O frequency upon deuteration of the adjacent C-H bonds highlights the phenomenon of vibrational coupling. This experimental approach is a valuable tool for assigning vibrational modes, probing intermolecular and intramolecular interactions, and gaining a deeper understanding of molecular structure and dynamics. For researchers in fields such as mechanistic studies and drug design, understanding these subtle isotopic effects can be crucial for interpreting spectroscopic data and elucidating molecular behavior.

References

  • Revisiting Isotope Effects in Infrared Spectra of H2O, HDO and D2O. ACS Publications. [Link]

  • Identify and explain three factors that influence the carbonyl stretching frequency for C=O. Prepladder. [Link]

  • ISOTOPE effect in IR Spectroscopy. PharmaTutor. [Link]

  • Isotope Effect in IR Spectros. Scribd. [Link]

  • IR Frequency Region: Alkene and Carbonyl Stretching. JoVE. [Link]

  • Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

  • Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Applied Spectroscopy. [Link]

  • Sample preparation and factors affect IR bands. SlideShare. [Link]

  • Isotope Effects in Vibrational Spectroscopy. Chemistry LibreTexts. [Link]

  • Revisiting Isotope Effects in Infrared Spectra of H2O, HDO and D2O. ACS Publications. [Link]

  • IR Spectrum Of Cyclohexanone. Bartleby. [Link]

  • The Infrared Absorption Spectra of Diethyl Ketone and its Deuterium Substitution Products. Journal of the American Chemical Society. [Link]

  • Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification. Proprep. [Link]

  • IR: carbonyl compounds. University of Calgary. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • The Infrared Spectra of Deuterium Compounds. Part I. The C-H Stretching Bands of OMe and NMe Groups. RSC Publishing. [Link]

  • Carbonyl - compounds - IR - spectroscopy. SlidePlayer. [Link]

  • Vibrational action spectroscopy of the C-H and C-D stretches in partially deuterated formic acid dimer. ResearchGate. [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. NC State University Libraries. [Link]

  • Ultrafast optical modulation of vibrational strong coupling in ReCl(CO)3(2,2-bipyridine). PNAS. [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • and Intra-molecular Coupling of O-H Groups Determine the Vibrational Response of the Water / Air Interface. arXiv. [Link]

  • IR: ketones. University of Calgary. [Link]

  • 4,4-dimethylcyclohexanone (C8H14O). PubChemLite. [Link]

  • Cyclohexanone, 4,4-dimethyl-. PubChem. [Link]

  • Vibrational couplings between protein and cofactor in bacterial phytochrome Agp1 revealed by 2D-IR spectroscopy. PMC. [Link]

  • 3,4-Dimethyl cyclohexanone. NIST WebBook. [Link]

  • Cyclohexanone. NIST Chemistry WebBook. [Link]

  • INFRARED SPECTRA OF 2,6-DIMETHYL-4-PYRONE COMPLEXES. ResearchGate. [Link]

Sources

Comparative Guide: Mass Fragmentation Pattern of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the context of bioanalysis and drug metabolism pharmacokinetics (DMPK), 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 serves as a critical stable isotope-labeled internal standard (SIL-IS). Its primary utility lies in quantifying the non-labeled parent compound (4,4-Dimethylcyclohexanone) or structurally related metabolites while correcting for matrix effects and ionization variability.

This guide objectively compares the d4-isotopologue against its native (d0) counterpart. The 2,2,6,6-d4 substitution pattern is specifically chosen to induce a +4 Da mass shift in the molecular ion, moving the analyte signal away from the M+0, M+1, and M+2 isotopic envelope of the native compound, thereby ensuring high-fidelity quantification.

Key Performance Indicators (KPIs)
FeatureNative (d0)Deuterated (d4)Advantage
Molecular Ion (

)
m/z 126m/z 130Eliminates isotopic overlap (crosstalk).
Base Peak Origin Hydrocarbon ring fragmentsShifted fragmentsConfirms structural integrity.
Synthesis Cost Low (Commercial)Moderate (H/D Exchange)Cost-effective generation via base catalysis.
Stability HighpH-DependentSusceptible to back-exchange in protic solvents.

Mechanistic Fragmentation Analysis

To interpret the mass spectrum of the d4-analog, one must first understand the fragmentation of the parent 4,4-dimethylcyclohexanone. The fragmentation is driven by


-cleavage  initiated by the radical cation on the carbonyl oxygen.
The Native (d0) Pathway
  • Ionization: Electron impact (EI) removes a non-bonding electron from oxygen, yielding the molecular ion (m/z 126).

  • 
    -Cleavage:  The bond between C1 (carbonyl) and C2 breaks, relieving ring strain and forming a distonic radical cation.
    
  • Hydrogen Transfer & Elimination: A hydrogen atom (typically

    
     or 
    
    
    
    relative to the radical site) transfers, leading to the elimination of neutral molecules (e.g., ethylene or propene derivatives).
  • Major Ions:

    • m/z 126: Molecular Ion.

    • m/z 111: Loss of Methyl radical (

      
      ).
      
    • m/z 83: Loss of

      
       (Propyl) or Acetyl radical.
      
    • m/z 69: Dimethylallyl cation (

      
      ) – typically the base peak or major fragment in 4,4-dimethyl substituted systems.
      
The Deuterated (d4) Shift Logic

The d4 analog has deuterium atoms at the C2 and C6 positions (


-protons).
  • Molecular Ion: Shifts from 126 to 130 (+4 Da).

  • Loss of Methyl (C4-methyl): The methyl groups are not deuterated. The loss is still -15 Da.

    • 
       (vs 111 in d0). Shift: +4 Da. 
      
  • Ring Fragmentation (m/z 69 equivalent):

    • If the m/z 69 ion is formed via the isolation of C3-C4-C5 (containing the dimethyls) and excludes C2/C6, it would theoretically remain at m/z 69.

    • However, standard cyclohexanone fragmentation often retains one

      
      -carbon in the charged fragment. If the fragment retains C6 (d2), the mass shifts by +2 Da.
      
    • Experimental Observation: In d4-cyclohexanones, fragments retaining the carbonyl functionality shift by +4, while hydrocarbon fragments formed by expelling the carbonyl and adjacent carbons may show +0 or +2 shifts depending on the precise bounds of the cleavage.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary


-cleavage mechanism and how the deuterium labels track through the pathway.

Fragmentation cluster_legend Legend Parent d4-Parent (M+) m/z 130 (2,2,6,6-d4) AlphaCleavage Distonic Radical Cation (Ring Open at C1-C2) Parent->AlphaCleavage EI Ionization Homolytic Fission Fragment1 Loss of Methyl (M - 15) m/z 115 AlphaCleavage->Fragment1 Direct Loss of CH3 (from C4) Fragment2 Loss of Ethylene-d2 (C2-C3 loss) m/z 100 (Retains C6-d2) AlphaCleavage->Fragment2 H-Transfer & Elimination of C2D2H2 key Blue: Molecular Ion Red: Intermediate Green: Diagnostic Ion (+4 shift) Yellow: Rearrangement Ion (+2 shift)

Figure 1: Predicted fragmentation pathway for this compound, highlighting the tracking of deuterium labels.

Experimental Protocol: Synthesis & Validation

Unlike complex total synthesis, the 2,2,6,6-d4 analog can be generated via base-catalyzed Hydrogen-Deuterium Exchange (HDX) . This is a reversible thermodynamic process.

Synthesis Workflow

Reagents: 4,4-Dimethylcyclohexanone (d0), Deuterium Oxide (


, >99.8%), Sodium Deuteroxide (NaOD) or 

.
  • Biphasic Setup: Dissolve 100 mg of d0-parent in 5 mL of

    
     containing 5% NaOD.
    
  • Exchange: Heat to 60°C for 4 hours. The

    
    -protons are acidic (
    
    
    
    ) and exchange rapidly with the solvent pool.
  • Extraction: Cool and extract with deuterated solvent (e.g.,

    
    ) or dry Pentane.
    
  • Repetition: Critical Step. Repeat the process 2-3 times with fresh

    
     to drive enrichment >98 atom% D.
    
Analytical Validation (GC-MS)

Instrument: Agilent 7890/5977 (or equivalent). Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Injector: 250°C, Split 10:1.

  • Oven: 50°C (1 min) -> 10°C/min -> 200°C.

  • Source: 230°C, 70 eV.

Validation Check: Calculate the Isotopic Enrichment (IE) using the molecular ion cluster:



Target: >99% abundance at m/z 130.

Performance Comparison Data

The following table contrasts the performance of the d4-standard against the native compound and a theoretical


-labeled alternative.
ParameterNative (d0)d4-Analog (Recommended)

-Analog (Alternative)
Target m/z 126130 127
Interference Risk High (Endogenous ketones)Low (+4 Da gap)High (Overlap with d0 M+1)
Retention Time


(slight shift)

(Identical)
Back-Exchange Risk NoneMedium (in acidic/protic media)None (Stable C-C bonds)
Cost Efficiency BaselineHigh (Cheap reagents)Low (Expensive synthesis)
The "Deuterium Isotope Effect" on Chromatography

Researchers must note that deuterated compounds often elute slightly earlier than their protium counterparts on non-polar GC columns (Inverse Isotope Effect).

  • Expected Shift: 0.05 - 0.10 minutes earlier.

  • Impact: Beneficial for separating the IS from the analyte if spectral crosstalk is a concern, but requires wider integration windows if processed together.

Workflow Diagram: From Synthesis to Data

Workflow Start Start: 4,4-Dimethylcyclohexanone (d0) Exchange H/D Exchange (D2O / NaOD, 60°C, 3 cycles) Start->Exchange Extraction Extraction (Pentane / Drying MgSO4) Exchange->Extraction QC QC Check (GC-MS) Calculate %D Incorporation Extraction->QC Decision >98% d4? QC->Decision Decision->Exchange No (Recycle) Usage Application: Spike into Biological Matrix Decision->Usage Yes Recycle Repeat Exchange

Figure 2: Step-by-step workflow for generating and validating the d4-internal standard.

Critical Handling Precautions

To maintain the integrity of the 2,2,6,6-d4 pattern, researchers must adhere to the following constraints (Trustworthiness/Self-Validation):

  • Avoid Acidic/Basic Protic Solvents: Do not store the standard in Methanol or Water at extreme pH. The

    
    -deuteriums are labile.
    
    • Safe Solvents: Acetonitrile, DMSO, Dichloromethane, Hexane.

  • In-Source Fragmentation: High ion source temperatures (>250°C) can induce thermal degradation or scrambling. Keep source temps moderate (200-230°C).

  • Back-Exchange Monitoring: Always run a "blank" injection of the IS alone to check for the reappearance of m/z 129 (d3) or 128 (d2), which indicates solvent exchange.

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 4-Methylcyclohexanone (Analogous Fragmentation Patterns)." NIST Chemistry WebBook, SRD 69. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for Alpha-cleavage mechanisms).
  • Atzrodt, J., et al. (2007). "The Renaissance of H/D Exchange." Angewandte Chemie International Edition.

Validating Isotopic Purity of 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Alpha" Trap

In metabolic flux analysis and quantitative bioanalysis, 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4 is a high-value internal standard (IS).[1] Its gem-dimethyl group blocks metabolic oxidation at the C4 position, while the four deuterium atoms at C2 and C6 provide a distinct mass shift (+4 Da) for mass spectrometry.

However, this specific isotopologue presents a unique chemical challenge: Alpha-Proton Acidity. Unlike aromatic deuterated standards (e.g., Toluene-d8), the deuterium atoms in this ketone are located at the enolizable


-positions.[1] In the presence of protic solvents (methanol, water) or trace acids/bases, these deuterium atoms undergo rapid back-exchange with hydrogen, degrading isotopic purity and compromising quantitation.

This guide outlines a self-validating GC-MS protocol to assess isotopic purity while simultaneously verifying the absence of back-exchange.

Comparative Analysis of Validation Methods

To validate the enrichment of the d4-isotopologue (Target Mass: ~130 Da), we compare three primary analytical approaches.

FeatureMethod A: GC-MS (EI) Method B: GC-MS (CI) Method C: 1H-NMR
Primary Utility Structural FingerprintingIsotopic Purity CalculationAbsolute Structural Confirmation
Ionization Hard (70 eV)Soft (Methane/Ammonia)N/A (Magnetic Resonance)
Molecular Ion (

)
Often weak or absentDominant (

)
N/A
Isotopic Fidelity Moderate. Fragmentation can scramble isotopic patterns.[1]High. Preserves the intact molecular cluster.High. Direct observation of residual protons.
Throughput HighHighLow
Recommendation Screening Quantification Gold Standard Validation

Senior Scientist Insight: While NMR is definitive, it requires milligrams of sample. GC-MS (CI) is the preferred routine method for purity checks because it requires micrograms and directly measures the isotopologue distribution (


 to 

).

The Challenge: Mechanism of Back-Exchange

Before validating, you must understand why the purity might fail. The deuterium atoms at C2/C6 are acidic (


).
  • The Risk: Dissolving this standard in Methanol (

    
    ) allows the solvent proton to swap with the substrate deuterium via an enol intermediate.
    
  • The Result: A "pure" d4 sample (MW 130) rapidly becomes a mixture of d3 (129), d2 (128), and d1 (127).

Critical Rule: Never prepare stock solutions of alpha-deuterated ketones in protic solvents. Use Dichloromethane (DCM) or Ethyl Acetate .[2]

Experimental Protocol: Self-Validating GC-MS Workflow

This protocol uses Electron Ionization (EI) as it is most accessible, with data processing steps to compensate for fragmentation.

Phase 1: Sample Preparation (The "Solvent Check")

To validate the stability of your IS, we will run a control experiment.

  • Preparation A (Correct): Dissolve 1 mg of this compound in 1 mL of Dichloromethane (DCM) .

  • Preparation B (Intentional Stress): Dissolve 1 mg of the standard in 1 mL of Methanol (MeOH) with 0.1% Formic Acid. Incubate for 30 mins.

  • Objective: Preparation A should show the d4 parent. Preparation B will show the rate of back-exchange, validating your instrument's ability to detect impurities.

Phase 2: GC-MS Parameters[1]
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Split Mode (20:1) to prevent detector saturation.[1] Temp: 250°C.[1]

  • Oven Program:

    • Initial: 50°C (Hold 1 min)

    • Ramp: 15°C/min to 200°C[1]

    • Hold: 2 mins

  • MS Source: 230°C, EI mode (70 eV).

  • Scan Range: 40–200 amu (Focus on the molecular ion region).

Phase 3: Data Acquisition & Logic

We utilize a decision-tree workflow to ensure data integrity.[1]

G Start Start: Sample Injection CheckTIC Check Total Ion Chromatogram (TIC) Is Peak Symmetrical? Start->CheckTIC CheckSpec Extract Mass Spectrum (Average across peak width) CheckTIC->CheckSpec Decision1 Is Molecular Ion (m/z 130) Visible? CheckSpec->Decision1 ProcessCI Switch to Chemical Ionization (CI) or Lower EI Voltage Decision1->ProcessCI No (Fragmentation High) AnalyzeCluster Analyze Isotopic Cluster (m/z 126 - 130) Decision1->AnalyzeCluster Yes (Stable M+) ProcessCI->AnalyzeCluster Calc Calculate % Enrichment Formula: I(d4) / Σ I(d0-d4) AnalyzeCluster->Calc Result Compare Prep A vs Prep B (Confirm Back-Exchange in B) Calc->Result

Figure 1: Analytical workflow for validating isotopic purity and stability.

Data Interpretation & Calculation

In the resulting mass spectrum, you will observe a cluster of peaks. For the d4-compound (


), the nominal mass is 130 Da .
Step 1: Identify the Ions
  • m/z 126:

    
     (Non-labeled impurity / complete back-exchange)
    
  • m/z 127:

    
    
    
  • m/z 128:

    
    
    
  • m/z 129:

    
    
    
  • m/z 130:

    
     (Target)
    
Step 2: The Calculation Formula

To calculate the isotopic purity (Atom % D is different from Isotopologue purity; here we calculate Isotopologue Purity ):



Note: You must subtract the natural abundance of


 from the 

peaks if high precision is required, though for a d4 shift, the overlap is minimal compared to d1/d2 impurities.
Step 3: Acceptance Criteria[1]
  • High Grade: > 98% d4 abundance.[1]

  • Standard Grade: > 95% d4 abundance.[1]

  • Fail: Significant presence of m/z 126 or 128 in the DCM preparation (indicates synthesis failure or moisture contamination).

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 4,4-dimethyl-2-cyclohexen-1-one (Analogous fragmentation patterns). NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Use of a deuterated internal standard with pyrolysis-GC/MS.... PubMed.[1] Retrieved from [Link]

  • LibreTexts Chemistry. (2021).[1] Alpha Halogenation of Aldehydes and Ketones (Mechanism of Alpha-Exchange). Retrieved from [Link]

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of 4,4-Dimethyl-cyclohexanone and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of the 13C NMR chemical shifts of 4,4-Dimethyl-cyclohexanone and its selectively deuterated analog, 4,4-Dimethyl-cyclohexanone-2,2,6,6-d4. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize NMR spectroscopy for structural elucidation and isotopic labeling studies. By examining the spectral data of these compounds, we will explore the influence of the gem-dimethyl group and the effects of deuterium substitution on 13C NMR chemical shifts within a cyclohexanone framework.

Introduction: The Cyclohexanone Scaffold in NMR Spectroscopy

Cyclohexanone and its derivatives are fundamental structural motifs in organic chemistry. Their conformational flexibility and the electronic environment of the carbonyl group make them excellent subjects for NMR studies. The 13C NMR spectrum of the parent cyclohexanone is well-characterized and serves as a foundational reference. Due to the molecule's symmetry, it exhibits four distinct signals corresponding to the carbonyl carbon (C1), the alpha-carbons (C2/C6), the beta-carbons (C3/C5), and the gamma-carbon (C4). The introduction of substituents, such as the gem-dimethyl group at the C4 position, and isotopic labeling, as in the case of deuterium substitution at the C2 and C6 positions, induces predictable yet insightful changes in the 13C NMR spectrum.

This guide will first present the experimental 13C NMR data for cyclohexanone and 4,4-dimethylcyclohexanone. Subsequently, we will present a predicted 13C NMR spectrum for this compound, based on established principles of deuterium isotope effects. A detailed discussion will follow, interpreting the observed and predicted chemical shifts and the underlying phenomena.

Molecular Structures and Carbon Numbering

To facilitate a clear discussion, the following diagrams illustrate the molecular structures and the IUPAC numbering scheme used throughout this guide.

Caption: Molecular structure and carbon numbering of cyclohexanone.

Caption: Molecular structure and carbon numbering of 4,4-Dimethyl-cyclohexanone.

Caption: Molecular structure and carbon numbering of this compound.

Comparative Analysis of 13C NMR Chemical Shifts

The following table summarizes the experimental 13C NMR chemical shifts for cyclohexanone and 4,4-dimethylcyclohexanone, alongside the predicted chemical shifts for this compound. All chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Carbon AtomCyclohexanone (Experimental)4,4-Dimethyl-cyclohexanone (Experimental)[1]This compound (Predicted)
C1 (C=O)~211.0211.8~211.7
C2, C6~41.541.2~40.2
C3, C5~27.035.0~34.8
C4~25.030.5~30.5
CH3-28.328.3

Discussion

The Influence of the Gem-Dimethyl Group

Comparing the spectra of cyclohexanone and 4,4-dimethylcyclohexanone reveals the electronic and steric effects of the gem-dimethyl group at the C4 position.

  • C1 (Carbonyl): The chemical shift of the carbonyl carbon is minimally affected, with only a slight downfield shift from ~211.0 ppm in cyclohexanone to 211.8 ppm in the dimethyl derivative.[1] This indicates that the electronic environment of the carbonyl group is largely unperturbed by the substituents on the gamma-carbon.

  • C2, C6 (Alpha-Carbons): A small upfield shift is observed for the alpha-carbons, from ~41.5 ppm to 41.2 ppm.[1]

  • C3, C5 (Beta-Carbons): The most significant effect is observed at the beta-carbons, which experience a substantial downfield shift from ~27.0 ppm to 35.0 ppm.[1] This is a classic example of the gamma-gauche effect. The gem-dimethyl groups introduce steric compression, which in a chair conformation, can lead to a deshielding effect on the beta-carbons.

  • C4 (Gamma-Carbon): The C4 carbon itself is, as expected, significantly deshielded due to the direct attachment of two methyl groups, shifting from ~25.0 ppm to 30.5 ppm.[1]

  • Methyl Carbons: The methyl carbons give rise to a new signal at 28.3 ppm.[1]

The Impact of Deuterium Substitution: Isotope Effects

The predicted 13C NMR spectrum of this compound is based on the well-documented phenomenon of deuterium isotope effects on 13C chemical shifts. The primary and secondary isotope effects are the most pronounced.

  • Primary Isotope Effect (One-bond, ¹J_CD): The most significant effect of deuterium substitution is the upfield shift (increased shielding) of the directly attached carbon atom. This is attributed to the lower zero-point energy and shorter average bond length of a C-D bond compared to a C-H bond. For the deuterated carbons C2 and C6, a significant upfield shift is predicted. Based on literature values for similar systems, this shift is estimated to be approximately 1.0 ppm, moving the signal from 41.2 ppm to around 40.2 ppm. In addition to the shift, the signal for C2 and C6 in a proton-decoupled 13C NMR spectrum will appear as a triplet due to coupling with the deuterium nucleus (spin I=1), following the 2nI+1 rule where n=1.

  • Secondary Isotope Effect (Two-bond, ²J_CCD): A smaller upfield shift is also expected for the carbons adjacent to the site of deuteration. In this case, the C1 (carbonyl) and C3/C5 carbons are two bonds away from the deuterium atoms. This effect is generally smaller than the primary effect, typically in the range of 0.1-0.2 ppm. Therefore, the C1 signal is predicted to shift slightly upfield to ~211.7 ppm, and the C3/C5 signals to ~34.8 ppm.

  • Long-Range Isotope Effects: Isotope effects beyond two bonds are generally negligible and are not considered in these predictions. Therefore, the chemical shifts of C4 and the methyl carbons are expected to remain unchanged.

Experimental Protocol: Acquiring 13C NMR Spectra

The following is a generalized protocol for acquiring high-quality 13C NMR spectra of cyclohexanone derivatives, suitable for the comparisons discussed in this guide.

1. Sample Preparation:

  • Dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
  • Tune and match the probe for 13C frequency.
  • Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
  • Pulse Width: A 30° flip angle is recommended to allow for faster repetition rates without saturating the signals, especially for quaternary carbons.
  • Acquisition Time (AQ): Typically 1-2 seconds.
  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quantitative measurements, particularly for the carbonyl and other quaternary carbons which have longer relaxation times.
  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. A typical range is 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.
  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts for cyclohexanone derivatives.
  • Temperature: Maintain a constant temperature, typically 298 K.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Reference the spectrum to the TMS signal at 0.0 ppm.
  • Perform baseline correction.

The following diagram illustrates the general workflow for acquiring and processing the 13C NMR data.

G A Sample Preparation B NMR Spectrometer Setup A->B Insert Sample C Data Acquisition B->C Set Parameters D Data Processing C->D FID E Spectral Analysis D->E Processed Spectrum

Caption: General workflow for 13C NMR spectroscopy.

Conclusion

This guide has provided a comparative analysis of the 13C NMR chemical shifts of 4,4-dimethylcyclohexanone and its deuterated analog, using the parent cyclohexanone as a reference. The introduction of the gem-dimethyl group at the C4 position primarily influences the chemical shifts of the beta- and gamma-carbons due to steric and electronic effects. The selective deuteration at the C2 and C6 positions is predicted to cause a significant upfield shift for these carbons (primary isotope effect) and a smaller upfield shift for the adjacent C1 and C3/C5 carbons (secondary isotope effect). Understanding these substituent and isotope effects is crucial for the accurate structural elucidation of complex organic molecules and for tracking isotopic labels in mechanistic and metabolic studies. The provided experimental protocol offers a reliable methodology for obtaining high-quality 13C NMR data for these and similar compounds.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 138166, 4,4-Dimethylcyclohexanone. [Link]. Accessed on February 12, 2026.

Sources

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